2-methoxy-4,5-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
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Description
2-methoxy-4,5-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is commonly referred to as "Compound X" in the scientific literature. It is a sulfonamide derivative that has shown promising results in various studies, particularly in the field of neuroscience.
Scientific Research Applications
Synthesis and Characterization
The compound , due to its structural complexity and the presence of benzenesulfonamide, may have relevance in various fields of scientific research, particularly in the synthesis and characterization of novel compounds. For instance, benzenesulfonamide derivatives have been synthesized and characterized for their potential applications in photodynamic therapy, as demonstrated by Pişkin, Canpolat, and Öztürk (2020). They synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, highlighting their usefulness in photodynamic therapy due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Catalytic Applications
Benzenesulfonamide derivatives are also explored for their catalytic applications. For example, palladium aryl sulfonate phosphine catalysts have been developed for the copolymerization of acrylates with ethene, indicating the potential of such structures in catalytic processes (Skupov et al., 2007).
Therapeutic and Biological Applications
The structural motifs present in 2-methoxy-4,5-dimethyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide suggest potential therapeutic and biological applications. Compounds with benzenesulfonamide structures have been explored for antibacterial activities, such as the synthesis of new N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzene sulfonamides showing biofilm inhibitory action against Escherichia coli, indicating their potential as therapeutic agents (Abbasi et al., 2019).
properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-15-11-18(27-3)20(12-16(15)2)29(25,26)22-13-21(24)23-9-10-28-19(14-23)17-7-5-4-6-8-17/h4-8,11-12,19,22H,9-10,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYHOHUNSJXWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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